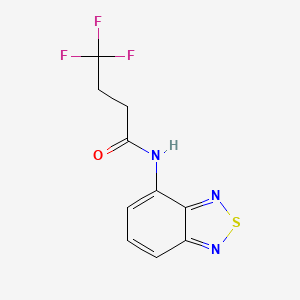![molecular formula C17H22N6OS B12238989 4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12238989.png)
4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrimidine ring, a piperazine ring, and a cyclopenta[d]pyrimidine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps:
-
Formation of the Cyclopenta[d]pyrimidine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials like 2-aminopyrimidine derivatives can be cyclized with cyclopentanone in the presence of a strong acid like hydrochloric acid.
-
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the cyclopenta[d]pyrimidine intermediate with methylthiol in the presence of a base such as sodium hydride.
-
Attachment of the Piperazine Ring: : The piperazine ring is typically introduced through a nucleophilic substitution reaction where the cyclopenta[d]pyrimidine derivative reacts with piperazine under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
-
Substitution: : The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, the methoxy group can be replaced with an amino group using ammonia under high pressure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, sodium hydride, methylthiol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino derivatives, other substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and infectious diseases. The presence of multiple functional groups allows for the fine-tuning of its biological activity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine: Unique due to its specific combination of functional groups and ring structures.
Pyrido[2,3-d]pyrimidines: Similar in having fused pyrimidine rings but differ in biological activity and chemical properties.
Cyclopenta[d]pyrimidines: Share the cyclopenta[d]pyrimidine core but lack the piperazine and methoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H22N6OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C17H22N6OS/c1-24-14-6-7-18-16(20-14)23-10-8-22(9-11-23)15-12-4-3-5-13(12)19-17(21-15)25-2/h6-7H,3-5,8-11H2,1-2H3 |
InChI Key |
SOZYRCCTFCOQGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12238910.png)
![3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12238919.png)

![N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B12238934.png)
![5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238939.png)
![5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B12238947.png)
![5-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B12238948.png)
![6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12238953.png)
![4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12238954.png)


![1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12238976.png)
![1-(Cyclopropanesulfonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B12238979.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12238980.png)
